N,N-dibenzyl-2-phenoxypropanamide
Description
N,N-Dibenzyl-2-phenoxypropanamide is a synthetic amide derivative characterized by a central propanamide backbone substituted with two benzyl groups on the nitrogen atom and a phenoxy group at the 2-position of the propane chain.
Properties
Molecular Formula |
C23H23NO2 |
|---|---|
Molecular Weight |
345.442 |
IUPAC Name |
N,N-dibenzyl-2-phenoxypropanamide |
InChI |
InChI=1S/C23H23NO2/c1-19(26-22-15-9-4-10-16-22)23(25)24(17-20-11-5-2-6-12-20)18-21-13-7-3-8-14-21/h2-16,19H,17-18H2,1H3 |
InChI Key |
ISAMHSJARVPQOT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N,N-dibenzyl-2-phenoxypropanamide and related amide derivatives, based on the available evidence:
Key Observations:
Substituent Effects on Molecular Weight and Reactivity: The phenoxy group in this compound increases its molecular weight significantly compared to analogs like N,N-dibenzyl-2-methylpropanamide (~357 vs. 267 g/mol). This bulky substituent may reduce solubility in nonpolar solvents but enhance π-π stacking interactions in biological systems.
Functional Group Diversity :
- The N,N-dibenzyl motif is common in several analogs, suggesting its role in steric shielding of the amide bond, which could slow hydrolysis and improve pharmacokinetic profiles.
- The hydroxy-tert-butyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal coordination, a feature absent in the target compound but relevant for catalytic applications .
Potential Biological and Industrial Relevance: While N,N-dibenzyl-2-methylpropanamide is documented as a synthetic intermediate , the phenoxy variant’s larger aromatic system may align it with agrochemical or pharmaceutical applications, akin to mepronil (a benzamide fungicide) .
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